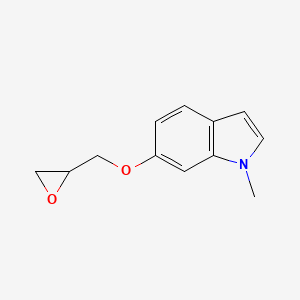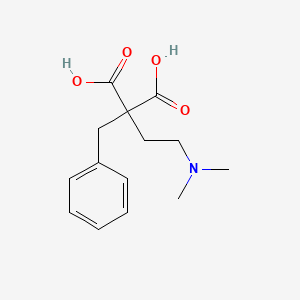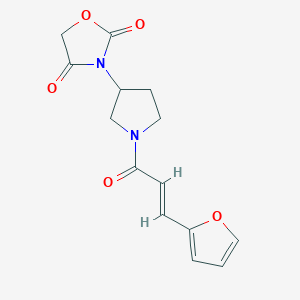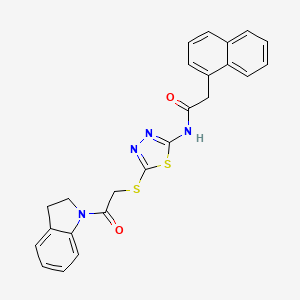![molecular formula C14H17FN2O2 B2588443 8-(5-Fluoropyridin-3-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octan CAS No. 2175884-44-1](/img/structure/B2588443.png)
8-(5-Fluoropyridin-3-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a fluoropyridine moiety and a methoxy-substituted azabicyclooctane structure
Wissenschaftliche Forschungsanwendungen
(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of a pyridine derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Azabicyclooctane Core: This step often involves a Diels-Alder reaction followed by a series of functional group transformations to introduce the methoxy group and other necessary substituents.
Coupling of the Two Fragments: The final step involves coupling the fluoropyridine moiety with the azabicyclooctane core, typically using a carbonylation reaction to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyridine derivatives.
Wirkmechanismus
The mechanism of action of (5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the azabicyclooctane structure can provide steric bulk and rigidity, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-chloropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- (5-bromopyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Uniqueness
The presence of the fluorine atom in (5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. This can enhance the compound’s stability and reactivity compared to its chloro- and bromo-analogues.
Eigenschaften
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-19-13-5-11-2-3-12(6-13)17(11)14(18)9-4-10(15)8-16-7-9/h4,7-8,11-13H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMFYSRZJSXZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione](/img/structure/B2588362.png)
![N-(Cyanomethyl)-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2588363.png)

![N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2588367.png)
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate](/img/structure/B2588370.png)
![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)

![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)
![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2588377.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)

